molecular formula C18H24N4O3S B2691865 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2034441-11-5

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2691865
CAS No.: 2034441-11-5
M. Wt: 376.48
InChI Key: CMVULNDVDWGXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide (CAS 2034441-11-5) is a synthetic hybrid molecule of significant interest in medicinal chemistry and biochemical research. This compound features a unique structure that incorporates both indole and imidazole heterocyclic systems, linked by a hydroxyethyl sulfonamide group . With a molecular formula of C18H24N4O3S and a molecular weight of 376.47 g/mol, it presents researchers with a valuable tool for probing biological pathways . The structural motifs present in this molecule are associated with a wide spectrum of biological activities. The indole nucleus is a privileged scaffold in drug discovery, known for its presence in compounds with demonstrated antiviral, anti-inflammatory, anticancer, and neuroprotective properties . Concurrently, imidazole-sulfonamide derivatives have been investigated for their potential in treating neurodegenerative disorders and as antitumor agents, with some acting through mechanisms like RBM39 degradation, a target in oncology research . This combination makes the compound a compelling candidate for developing novel therapeutic agents, particularly in areas such as neurodegenerative diseases and cancer . Supplied as a high-purity material for Research Use Only, this product is intended for laboratory applications such as mechanism of action studies, structure-activity relationship (SAR) exploration, and as a building block for further chemical synthesis. It is strictly not for diagnostic or therapeutic use in humans or animals. Researchers can access this compound from several suppliers, with availability ranging from 2 mg to 50 mg quantities .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-12(2)18-20-17(11-22(18)4)26(24,25)19-10-16(23)14-5-6-15-13(9-14)7-8-21(15)3/h5-9,11-12,16,19,23H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVULNDVDWGXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide (CAS Number: 2034441-11-5) is a synthetic compound with potential therapeutic applications. Its biological activity is primarily attributed to its interactions with various biological targets, leading to anti-inflammatory and anticancer effects. This article provides a detailed examination of its biological activity, including research findings, case studies, and data tables.

PropertyValue
Molecular FormulaC₁₈H₂₄N₄O₃S
Molecular Weight376.5 g/mol
CAS Number2034441-11-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits significant cytotoxicity against various cancer cell lines, including melanoma and lung cancer cells.

Case Study: Melanoma Treatment

In a study assessing the compound's efficacy against melanoma cell lines, it was found to induce apoptosis in UACC-62 cells with an IC50 value of approximately 0.94 µM . This indicates a potent ability to inhibit cell proliferation and promote cell death in malignant cells .

The mechanism through which this compound exerts its effects involves:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle, particularly at the G2/M phase, leading to growth arrest.
  • Induction of Apoptosis : It activates apoptotic pathways, which are critical in cancer treatment.
  • Targeting Specific Kinases : The compound may inhibit cyclin-dependent kinases (CDKs), which are often overactive in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory diseases .

Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Reference
AnticancerUACC-62 (melanoma)0.94
AnticancerA549 (lung cancer)0.71
Anti-inflammatoryIn vitro (cytokine levels)N/A

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the indole and imidazole moieties can enhance its biological activity.

Key Modifications for Enhanced Activity:

ModificationEffect
Indole SubstitutionIncreased apoptosis induction
Imidazole VariantsImproved kinase inhibition

Scientific Research Applications

Medicinal Chemistry and Anticancer Applications

The imidazole ring present in this compound is known for its significant role in medicinal chemistry. Compounds containing imidazole structures have demonstrated a broad spectrum of biological activities, including anticancer properties. Recent studies have shown that derivatives of imidazole can surpass traditional chemotherapeutics like cisplatin in efficacy against certain cancer cell lines. For instance, an imidazole derivative with a similar structure exhibited half-maximal inhibitory concentration (IC50) values of 57.4 μM for colorectal cancer (DLD-1) and 79.9 μM for breast cancer (MCF-7), indicating a potent anticancer effect .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCancer TypeIC50 (μM)
Imidazole DerivativeDLD-157.4
Imidazole DerivativeMCF-779.9
CisplatinDLD-1Higher
CisplatinMCF-7Lower

Antiviral Properties

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has also been investigated for its antiviral potential. Research has highlighted the efficacy of imidazole derivatives against various viral strains, including those responsible for dengue and yellow fever. In vitro studies have shown that some imidazole compounds exhibit micromolar activity against these viruses, suggesting their potential as antiviral agents .

Table 2: Antiviral Efficacy of Imidazole Compounds

CompoundVirus TypeEC50 (μM)
Imidazole DerivativeYellow Fever Virus1.85
Imidazole DerivativeDengue VirusMicromolar

Biochemical Probes and Supramolecular Chemistry

The unique structural characteristics of this compound allow it to function as a biochemical probe in supramolecular chemistry. The electron-rich nature of the imidazole ring facilitates noncovalent interactions with various biological macromolecules, making it suitable for applications in drug design and development . Its ability to form supramolecular complexes enhances its utility in creating targeted drug delivery systems.

Case Studies and Research Findings

Numerous studies have documented the applications of imidazole-containing compounds in clinical settings:

Case Study: Anticancer Efficacy
A study published in Medicinal Chemistry demonstrated that a series of imidazole derivatives showed enhanced cytotoxicity against resistant cancer cell lines compared to standard treatments . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study: Antiviral Activity
Research published in Molecules indicated that certain imidazole derivatives were effective inhibitors of HIV protease and showed promising results against other viral pathogens . These findings support the potential use of such compounds in developing antiviral therapies.

Comparison with Similar Compounds

Structural Analogues

A. 2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
  • Core Structure : Imidazole with benzenesulfonyl and phenyl substituents.
  • Key Differences :
    • The sulfonyl group is at position 5 (vs. sulfonamide at position 4 in the target compound).
    • Contains a cyclopropylacetamide side chain (vs. hydroxyethyl-indole in the target).
  • Synthesis : N-acylation of a benzoimidazolone precursor.
  • Activity : Sulfonyl groups in imidazoles are often linked to antimicrobial or anti-inflammatory effects.
B. 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Core Structure : Nitro-substituted imidazole with chloromethylphenyl.
  • Key Differences :
    • Lacks sulfonamide; instead features nitro and chloromethyl groups.
    • Nitro groups may act as prodrugs, enabling reduction to bioactive amines.
  • Synthesis : Chlorination of a hydroxymethyl precursor using SOCl₂.
C. 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one
  • Core Structure : Benzoimidazolone with isopropyl and methyl groups.
  • Key Differences :
    • Fused benzene ring (vs. standalone imidazole in the target).
    • Ketone functional group (vs. sulfonamide).
  • Synthesis : Cyclization post N-alkylation and nitro reduction.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Imidazole core formation : Using cyclocondensation reactions under acidic or basic conditions, as demonstrated in the synthesis of substituted imidazoles via one-pot protocols (e.g., Raney Nickel/NaOH systems) .
  • Sulfonamide coupling : Reacting the imidazole intermediate with a sulfonyl chloride derivative under anhydrous conditions, often requiring bases like triethylamine to deprotonate the sulfonamide nitrogen .
  • Indole-ethylhydroxy group introduction : Employing nucleophilic substitution or reductive amination to attach the indole-containing sidechain, followed by hydroxylation or protection/deprotection strategies . Critical parameters: Solvent choice (e.g., DMF, THF), temperature control, and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography : Resolves atomic-level geometry and stereochemistry, particularly for verifying sulfonamide linkage and indole-imidazole spatial orientation. SHELX software is widely used for refinement .
  • NMR spectroscopy : 1H/13C NMR confirms substituent integration and coupling patterns (e.g., distinguishing isopropyl groups at C2 of the imidazole) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting labile hydroxyl or sulfonamide groups .

Q. What are common challenges in purifying this compound, and how are they addressed?

  • Hydrophobicity : The isopropyl and indole groups reduce solubility in polar solvents. Use gradient elution with mixtures like hexane/ethyl acetate or DCM/methanol .
  • Hydroxyl group reactivity : Protect the hydroxyl group (e.g., as a TBS ether) during synthesis to prevent side reactions, followed by acidic deprotection .
  • Byproduct formation : Monitor reactions via TLC and employ preparative HPLC for high-purity isolation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational modeling and experimental spectroscopic data?

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., using Gaussian) with experimental data to identify conformational mismatches .
  • Molecular docking : Analyze sulfonamide interactions with biological targets (e.g., enzymes) to explain deviations in activity predictions versus empirical assays. Docking poses from similar compounds (e.g., 9c in ) guide validation .
  • Dynamic NMR studies : Probe rotational barriers of the isopropyl group if splitting patterns deviate from static models .

Q. How to optimize the sulfonamide coupling reaction to improve yield and reduce byproducts?

  • Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig-type couplings, which may enhance regioselectivity .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., acetonitrile) to minimize sulfonamide hydrolysis .
  • Temperature control : Lower reaction temperatures (−20°C to 0°C) reduce side reactions, as shown in imidazole-thiol coupling protocols .

Q. What strategies are used to study the biological activity of the sulfonamide group in this compound?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide substituents (e.g., methyl, trifluoromethyl) and compare inhibitory potency in enzyme assays .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity of the sulfonamide to target proteins, such as carbonic anhydrase or kinase domains .
  • Metabolic stability assays : Assess sulfonamide resistance to hepatic CYP450-mediated degradation using liver microsomes .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and solution-phase conformational data?

  • Variable-temperature XRD : Determine if crystal packing forces induce non-physiological conformations by comparing structures at 90 K vs. room temperature .
  • Solution-phase NOE (Nuclear Overhauser Effect) : Detect through-space interactions in DMSO-d6 or CDCl3 to validate solution conformers .

Q. Why might biological assay results vary between in vitro and in vivo models?

  • Bioavailability factors : The hydroxyethyl group may enhance solubility but reduce blood-brain barrier penetration, necessitating prodrug strategies .
  • Metabolite interference : Use LC-MS to identify active metabolites (e.g., hydroxylated indole derivatives) that contribute to in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.